molecular formula C15H15ClO4 B4574856 isopropyl 5-[(2-chlorophenoxy)methyl]-2-furoate

isopropyl 5-[(2-chlorophenoxy)methyl]-2-furoate

Cat. No.: B4574856
M. Wt: 294.73 g/mol
InChI Key: QFNFQRXTWALGRA-UHFFFAOYSA-N
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Description

Isopropyl 5-[(2-chlorophenoxy)methyl]-2-furoate is a useful research compound. Its molecular formula is C15H15ClO4 and its molecular weight is 294.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.0658866 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sustainable Chemistry and Material Science

  • Biobased Derivatives for Synthetic Utility : Research by Miao et al. (2020) explores the diversification of renewable furanic platforms, specifically 5-(chloromethyl)furoate and 5-methylfuroate esters. These compounds can be deprotonated to act as furylogous lithium enolates or undergo zinc insertion, demonstrating carbon nucleophilicity. This reactivity expands their synthetic utility, potentially opening new markets in biobased products like epoxy resins and dyes (Miao et al., 2020).

Advanced Polymer Materials

  • Copolyesters Incorporating Bio-based Units : Abid et al. (2008) discuss the synthesis of copolyesters by melt polycondensation, integrating terephthalic and bio-based furanic units derived from ethyl 2-furoate. These materials, characterized by their amorphous nature and good thermal stability, underline the potential of furanic derivatives in creating sustainable polymer materials (Abid et al., 2008).

Synthetic Methodologies

  • One-Pot Synthesis of Hetarylaminomethylidene Derivatives : Tikhomolova et al. (2023) developed a methodology for synthesizing hetarylaminomethylidene derivatives of furan-2(3H)-ones, utilizing 5-(4-chlorophenyl)furan-2(3H)-one among other reagents. This process illustrates the versatility of furanic compounds in synthesizing complex molecules with potential applications in pharmaceuticals and agrochemicals (Tikhomolova et al., 2023).

Properties

IUPAC Name

propan-2-yl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO4/c1-10(2)19-15(17)14-8-7-11(20-14)9-18-13-6-4-3-5-12(13)16/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNFQRXTWALGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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